molecular formula C7H5N3 B2812775 4-ethynyl-1-methyl-1H-pyrazole-3-carbonitrile CAS No. 2408958-41-6

4-ethynyl-1-methyl-1H-pyrazole-3-carbonitrile

Cat. No.: B2812775
CAS No.: 2408958-41-6
M. Wt: 131.138
InChI Key: PROGMCMXWIETMH-UHFFFAOYSA-N
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Description

4-ethynyl-1-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound with the molecular formula C7H5N3. It is a member of the pyrazole family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of an ethynyl group at the 4-position, a methyl group at the 1-position, and a cyano group at the 3-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-1-methyl-1H-pyrazole-3-carbonitrile typically involves the reaction of 4-ethynyl-1-methylpyrazole with cyanogen bromide under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethynyl-1-methyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-ethynyl-1-methyl-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethynyl-1-methyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyrazole: Lacks the ethynyl and cyano groups, making it less reactive.

    4-Ethynylpyrazole: Lacks the methyl and cyano groups, affecting its chemical properties.

    1-Methylpyrazole-3-carbonitrile:

Uniqueness

4-ethynyl-1-methyl-1H-pyrazole-3-carbonitrile is unique due to the presence of all three functional groups (ethynyl, methyl, and cyano), which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-ethynyl-1-methylpyrazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3/c1-3-6-5-10(2)9-7(6)4-8/h1,5H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROGMCMXWIETMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C#N)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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